1-(4-Aminobutyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

Bioconjugation ADC linker PROTAC synthesis

1-(4-Aminobutyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate (CAS 1639876-58-6) is the trifluoroacetate (TFA) salt form of N-(4-aminobutyl)maleimide, a heterobifunctional small-molecule crosslinker of the maleimide class. Its molecular formula is C10H13F3N2O4 with a molecular weight of 282.22 g/mol, comprising the free base (C8H12N2O2, 168.19 g/mol) plus one equivalent of trifluoroacetic acid (CF3COOH, 114.02 g/mol).

Molecular Formula C10H13F3N2O4
Molecular Weight 282.22 g/mol
Cat. No. B12298343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminobutyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate
Molecular FormulaC10H13F3N2O4
Molecular Weight282.22 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCCCN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C8H12N2O2.C2HF3O2/c9-5-1-2-6-10-7(11)3-4-8(10)12;3-2(4,5)1(6)7/h3-4H,1-2,5-6,9H2;(H,6,7)
InChIKeyLBIQDZGEBVUYIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminobutyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate (CAS 1639876-58-6): Chemical Identity and Procurement Baseline


1-(4-Aminobutyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate (CAS 1639876-58-6) is the trifluoroacetate (TFA) salt form of N-(4-aminobutyl)maleimide, a heterobifunctional small-molecule crosslinker of the maleimide class . Its molecular formula is C10H13F3N2O4 with a molecular weight of 282.22 g/mol, comprising the free base (C8H12N2O2, 168.19 g/mol) plus one equivalent of trifluoroacetic acid (CF3COOH, 114.02 g/mol) . The compound bears a thiol-reactive maleimide group at one terminus and a primary amine (protected as the ammonium trifluoroacetate) at the terminus of a four-carbon (C4) alkyl spacer, rendering it suitable for sequential, orthogonal bioconjugation strategies in which the maleimide first reacts with a cysteine thiol (pH 6.5–7.5) and the amine is subsequently deployed for carboxyl- or NHS-ester-mediated coupling after in-situ deprotonation . Standard commercial purity ranges from 96% to NLT 98%, and the compound is supplied with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione TFA Salt Cannot Be Indiscriminately Substituted by the HCl Salt or Free Base


Although the maleimide–aminobutyl pharmacophore is conserved across salt forms, three non-interchangeable variables preclude simple substitution. First, the counterion identity dictates molecular weight: the TFA salt (282.22 g/mol) is 37.9% heavier than the hydrochloride salt (204.65 g/mol), directly altering the gravimetric factor in stoichiometric bioconjugation calculations . Second, the counterion determines storage stability and cold-chain requirements: the TFA salt mandates refrigerated storage (2–8°C, protected from light), whereas the hydrochloride salt is routinely stored at ambient room temperature with extended multi-year shelf stability . Third, the TFA salt is the direct synthetic product of Boc-deprotection with trifluoroacetic acid, and the patent literature explicitly documents that converting the TFA salt to the HCl salt requires a deliberate salt-exchange step with HCl in organic solvent [1]; this synthetic provenance means the TFA form may be the only accessible intermediate in certain reaction sequences. Moreover, the four-carbon spacer arm is fixed—neither the shorter C2 analog (N-(2-aminoethyl)maleimide TFA, CAS 146474-00-2) nor the longer C6 analog (N-(6-aminohexyl)maleimide TFA) provides identical inter-functional-group geometry, affecting conjugate hydrodynamic radius and steric accessibility in protein-labeling applications. No published head-to-head functional comparison of the TFA versus HCl salt forms exists in the peer-reviewed literature; the differentiation evidence presented below derives from vendor technical specifications, patent disclosures, and class-level physicochemical principles.

Quantitative Differentiation Evidence for 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione TFA Salt vs. Closest Analogs


Molecular Weight Differential: TFA Salt (282.22 g/mol) versus HCl Salt (204.65 g/mol) — Impact on Stoichiometric Precision in Bioconjugation

The target compound (TFA salt) has a molecular weight of 282.22 g/mol (C10H13F3N2O4) compared with 204.65 g/mol (C8H13ClN2O2) for the hydrochloride salt . This represents a 37.9% mass difference (Δ = 77.57 g/mol), attributable to the trifluoroacetate counterion (CF3COO⁻, 113.02 Da) versus chloride (Cl⁻, 35.45 Da). In practical bioconjugation workflows, this mass differential directly propagates into a 37.9% error in molar equivalents if the salts are interchanged without correcting the gravimetric factor. For a typical maleimide:protein conjugation at a 10:1 molar ratio targeting 1 mg of a 50 kDa protein, substituting the HCl salt using TFA-salt mass calibration would result in a maleimide molar deficit of approximately 27.5%, leading to systematic under-conjugation.

Bioconjugation ADC linker PROTAC synthesis Stoichiometry

Storage Condition Divergence: Refrigerated (2–8°C) for TFA Salt versus Ambient (RT) for HCl Salt

The TFA salt requires refrigerated storage at 2–8°C with protection from light, as specified by Chemscene (4°C) and MolCore (2–8°C), and is shipped under cold-chain conditions per Fujifilm Wako . In contrast, the hydrochloride salt is stored at ambient room temperature (RT) with a documented shelf-life of 3 years under inert atmosphere . This differential has tangible procurement consequences: laboratories without reliable 2–8°C storage capacity or those operating in field-deployed settings may find the HCl salt logistically preferable, whereas laboratories already maintaining cold-chain infrastructure for other TFA-salt reagents (e.g., peptide TFA salts) may integrate the TFA form seamlessly. The C2-spacer analog (N-(2-aminoethyl)maleimide HCl) is also documented to be stored at 2–8°C by some vendors while others specify RT, indicating that storage requirements are counterion-specific rather than spacer-length-specific.

Cold-chain logistics Storage stability Procurement planning

Spacer Arm Length (C4) Differentiation vs. C2 and C6 Aminoalkylmaleimide TFA Analogs

The target compound possesses a 4-carbon (butylene) spacer between the maleimide ring and the terminal amine, placing it as the intermediate-length member of a homologous series: the C2 analog (N-(2-aminoethyl)maleimide TFA, CAS 146474-00-2, ethylene spacer) and the C6 analog (N-(6-aminohexyl)maleimide TFA, hexylene spacer) [1]. The C4 spacer provides a fully extended amine-to-maleimide distance of approximately 5.0–6.5 Å (depending on conformation), compared with ~2.5–3.8 Å for C2 and ~7.5–9.0 Å for C6 [2]. In the analogous 4-maleimidobutyric acid system, the C4 spacer has been characterized as offering 'limited conformational freedom' with 'reduced steric interference' and 'improved plasma stability in conjugates' relative to longer spacers [2]. No head-to-head conjugate stability or conjugation efficiency data comparing the C4, C2, and C6 aminoalkylmaleimide TFA salts have been published. This evidence dimension is class-level inference drawn from the broader maleimide linker literature.

Spacer optimization Linker geometry Conjugate design SAR

Purity Specifications and QC Documentation: TFA Salt (96%–NLT 98%) with Multi-Method Batch Analysis versus HCl Salt (95%–97%)

The TFA salt is commercially available at two purity tiers: 96% (Fluorochem, Bidepharm, Chemscene) and NLT 98% (MolCore, Macklin) . Bidepharm explicitly provides batch-specific QC documentation including NMR, HPLC, and GC analyses for the TFA salt . The HCl salt is typically specified at 95% (AKSci), 97% (Beyotime, CymitQuimica), and ≥95% (American Elements) . The higher purity ceiling of the TFA salt (NLT 98% from MolCore) represents a meaningful advantage for applications requiring precise stoichiometric control, such as PROTAC ternary complex assembly or single-site protein labeling, where minor impurities bearing reactive amine or maleimide groups can act as competing nucleophiles or electrophiles. However, the 96% tier of the TFA salt is comparable to the 97% tier of the HCl salt, and no independent cross-vendor purity round-robin data exist.

Quality control Batch consistency Analytical characterization Procurement compliance

TFA Counterion Solubility Enhancement: Class-Level Evidence from Maleimide-TFA Bioconjugation Reagents

No direct solubility measurement for the target compound in head-to-head comparison with its HCl counterpart has been published. However, class-level evidence across multiple maleimide-amine TFA salt reagents consistently documents that the trifluoroacetate counterion improves solubility in polar organic solvents (DMSO, DMF, methanol, ethanol) and facilitates handling in aqueous reaction mixtures [1]. Specifically, N-(2-aminoethyl)maleimide TFA salt (the C2 analog) is explicitly described as soluble in 'Chloroform, Warm Ethanol, Methanol, Water' , whereas N-(2-aminoethyl)maleimide hydrochloride is characterized as hygroscopic and air-sensitive, requiring storage under inert gas . The TFA counterion also serves to protect the amine as the ammonium salt during storage, preventing premature reactivity or oxidation, and can be deprotonated in situ by mild aqueous base or buffer exchange at pH ≥ 8 to liberate the free amine for subsequent conjugation . The HCl salt, by contrast, is more hygroscopic and may require more rigorous inert-atmosphere handling .

Solubility Formulation Aqueous compatibility Counterion effect

Synthetic Provenance: TFA Salt as the Direct Boc-Deprotection Product — Relevance to In-Situ Generation Workflows

Patent CN-120659775-A explicitly describes the synthetic pathway in which a Boc-protected aminobutylmaleimide is deprotected with trifluoroacetic acid to yield the amine trifluoroacetate (i.e., the target compound), which is then optionally subjected to salt exchange with HCl in organic solvent to produce the hydrochloride salt [1]. This establishes the TFA salt as the primary, direct synthetic product of the standard Boc-deprotection step—a near-universal strategy in maleimide-amine linker synthesis. For laboratories performing in-situ Boc deprotection of N-(4-Boc-aminobutyl)maleimide (CAS 124529-64-2 or similar), the TFA salt is the immediate product and may be used directly without salt exchange, eliminating a unit operation and associated yield loss. The HCl salt, by contrast, requires the additional salt-exchange step, which introduces HCl handling, solvent removal, and potential maleimide hydrolysis under acidic aqueous conditions [1].

Synthetic intermediate Boc deprotection Salt exchange Process chemistry

Optimal Procurement Scenarios for 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate Based on Quantitative Differentiation Evidence


ADC and PROTAC Linker Synthesis Requiring Precise Stoichiometric Control

When designing antibody-drug conjugates (ADCs) or PROTACs where the drug-to-antibody ratio (DAR) or ternary complex stoichiometry is critical, the TFA salt's molecular weight of 282.22 g/mol (vs. 204.65 g/mol for the HCl salt) must be used for all molar calculations. The NLT 98% purity tier available from MolCore and Macklin, combined with multi-method batch QC (NMR, HPLC, GC) from Bidepharm , provides the analytical confidence required for GLP-grade conjugate production. The C4 spacer offers an intermediate distance that balances steric accessibility against conformational flexibility [1], making it suitable as a first-choice linker when neither the minimal C2 nor extended C6 spacer has been empirically validated for the target construct.

Laboratories with Established Cold-Chain Infrastructure for TFA-Salt Peptide Reagents

For facilities routinely handling TFA-salt peptides (e.g., solid-phase peptide synthesis laboratories or radiopharmacy suites), the TFA salt integrates seamlessly into existing 2–8°C cold-chain storage and handling protocols . The TFA counterion protects the amine as the ammonium salt during storage, and in-situ deprotonation in aqueous buffer (pH ≥ 8) liberates the free amine for NHS-ester or carboxyl coupling without requiring a separate salt-exchange step . This compatibility reduces the procurement and logistical overhead of maintaining a separate HCl-salt inventory for maleimide-amine linker needs.

In-Situ Boc-Deprotection Workflows Using N-(4-Boc-aminobutyl)maleimide Precursors

Per the synthetic pathway documented in CN-120659775-A, Boc deprotection with TFA directly yields the TFA salt [2]. For medicinal chemistry or process chemistry groups employing Boc-protected aminobutylmaleimide building blocks, procuring the pre-formed TFA salt as a reference standard or as a stock intermediate eliminates the need for post-deprotection salt exchange, reducing one unit operation and associated yield loss from HCl handling and solvent removal.

Protein Labeling and Crosslinking Where Organic Co-Solvent Tolerance Is Limiting

Based on class-level evidence from homologous maleimide-TFA reagents, the TFA salt form is expected to exhibit enhanced solubility in water-miscible organic solvents (DMSO, DMF) compared to the HCl salt . For protein labeling applications where the target protein has limited tolerance for organic co-solvent, the ability to prepare a higher-concentration stock solution in DMSO minimizes the final solvent volume in the conjugation reaction, reducing the risk of protein precipitation. Users should perform small-scale solubility validation prior to large-scale use, as direct quantitative solubility data for this specific compound have not been published.

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